Mercury telluride

Descripción general

Descripción

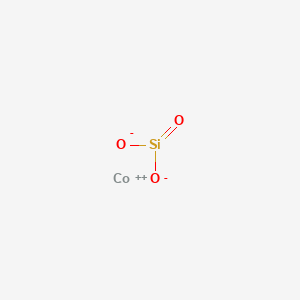

Mercury telluride is a chemical compound of mercury and tellurium that occurs naturally as the mineral coloradoite . It is found in semiconductors . Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure .

Synthesis Analysis

Mercury telluride colloidal quantum-dot photodetectors are promising alternatives to bulk semiconductor-based detectors . They can be monolithically integrated with complementary metal-oxide semiconductor readout integrated circuits, avoiding high-cost epitaxial growth methods and complicated flip-bonding processes . A controllable in situ electric field–activated doping method has been proposed to construct lateral p-n junctions in the short-wave infrared (SWIR) mercury telluride (HgTe) CQD–based photodetectors with a simple planar configuration .

Molecular Structure Analysis

Mercury telluride colloidal quantum dots are synthesized with high monodispersivity with sizes up to ∼15 nm corresponding to a room temperature absorption edge at ∼5 μm . The shape is tetrahedral for larger sizes and up to five peaks are seen in the absorption spectra with a clear size dependence .

Chemical Reactions Analysis

Chemical pretreatment and surface cleaning is a key procedure of semiconductor technologies . Development of methods for the preparation of mercury cadmium telluride (HgCdTe) surfaces is of interest because this material has a wide range of known and potential applications in photoelectronics .

Physical And Chemical Properties Analysis

Mercury telluride colloidal quantum-dot photodetectors are promising alternatives to bulk semiconductor-based detectors . They can be monolithically integrated with complementary metal-oxide semiconductor readout integrated circuits, avoiding high-cost epitaxial growth methods and complicated flip-bonding processes .

Aplicaciones Científicas De Investigación

Infrared Sensing and Imaging

Mercury telluride (HgTe): , when alloyed with cadmium (Cd), forms Mercury Cadmium Telluride (MCT) , which is a vital semiconductor material used extensively in infrared sensing and imaging. The ability to ‘tune’ the infrared wavelength by adjusting the cadmium concentration makes MCT an indispensable material for infrared detectors, including those used in night vision, thermal cameras, and space telescopes .

Photovoltaic Detectors

MCT’s unique properties make it suitable for photovoltaic detectors, which convert light into electricity. These detectors are crucial in solar cells for space applications and in sensors that require high sensitivity to low levels of light, such as those used in spectroscopy for chemical analysis .

Avalanche Photodiode Detectors

Avalanche photodiode detectors made from MCT are used in applications requiring high-speed and high-sensitivity detection of light. These detectors operate by multiplying the signal in an internal avalanche process, making them ideal for LIDAR systems and high-speed communication networks .

Room-Temperature IR Detectors

The development of room-temperature IR detectors using MCT has revolutionized the field of non-cooled infrared imaging. This technology is critical for portable thermal imaging devices, which have applications in firefighting, law enforcement, and medical diagnostics .

Epitaxial Growth Substrates

MCT is also used as a substrate material for epitaxial growth in the manufacturing of various semiconductor devices. The epitaxial layers grown on MCT substrates are used in high-performance electronic and optoelectronic components .

Mechanical, Thermal, and Optical Properties Research

Research into the mechanical, thermal, and optical properties of MCT contributes to the development of materials with improved performance for use in extreme environments. This research has implications for aerospace engineering, where materials must withstand high temperatures and radiation levels .

Defects, Diffusion, Doping, and Annealing Studies

Studies on defects, diffusion, doping, and annealing in MCT provide insights into material behavior and ways to enhance semiconductor device performance. Understanding these aspects is crucial for improving the yield and reliability of semiconductor manufacturing processes .

Dry Device Processing

Dry device processing techniques involving MCT are essential for the fabrication of semiconductor devices. These techniques include advanced methods like ion beam milling and plasma etching, which are used to create intricate device structures with high precision .

Safety And Hazards

Direcciones Futuras

The demand for efficient, room-temperature short-wavelength infrared (SWIR) emitters is increasing since they can find important applications in night vision, healthcare, spectroscopy, and light detection and ranging (LIDAR) systems . Colloidal quantum dot (CQD) materials are promising infrared materials replacing traditional ones due to their properties such as size-tunable energy bandgaps, solution processability, and large-scale synthesis .

Propiedades

IUPAC Name |

tellanylidenemercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEXCCILEWFFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te]=[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

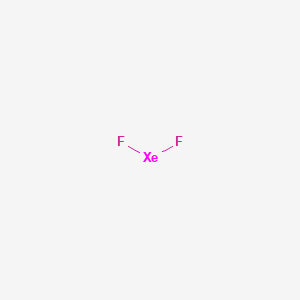

Molecular Formula |

HgTe | |

| Record name | mercury(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Mercury telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065245 | |

| Record name | Mercury telluride (HgTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid, insoluble in water; [MSDSonline] | |

| Record name | Mercuric telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Mercury telluride | |

CAS RN |

12068-90-5 | |

| Record name | Mercury telluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury telluride (HgTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury telluride (HgTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury telluride (HgTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of mercury telluride?

A1: The molecular formula for mercury telluride is HgTe. It has a molecular weight of 328.58 g/mol.

Q2: Is the stability of mercury telluride a concern in electronic devices?

A4: Yes, the high chemical reactivity of metals with mercury telluride poses a significant challenge []. This reactivity stems from the high solid-phase vapor pressure of mercury and the thermochemical stability of metal-tellurium compounds.

Q3: Can annealing impact the properties of mercury telluride?

A5: Yes, annealing can significantly alter the properties of HgTe. For instance, annealing cadmium mercury telluride (CMT) at 250°C can lead to lithium diffusion within the material, affecting its overall homogeneity [].

Q4: What makes mercury telluride's optical properties significant?

A6: Mercury telluride exhibits a remarkably high third-order nonlinear optic susceptibility []. This property, along with its picosecond response time, makes it a promising material for nonlinear optics applications.

Q5: What is unique about the electronic structure of mercury telluride?

A7: Unlike conventional semiconductors, mercury telluride is a zero-gap semiconductor []. This means its conduction and valence bands overlap, leading to unique electronic properties such as high electron mobility and unusual temperature dependence of conductivity.

Q6: How does temperature affect the electrical conductivity of mercury telluride?

A8: Pure mercury telluride exhibits an unusual minimum in its electrical conductivity between 30K and 50K []. This anomaly arises from the resonant scattering of electrons by optical phonons, a process unique to materials with an inverted band structure like HgTe.

Q7: What is the role of doping in HgTe?

A9: Doping can significantly alter the electrical properties of HgTe. For example, doping with acceptors can lead to anomalous n-type behavior at low temperatures []. This behavior is attributed to surface oxidation and can be modeled using a two-layer system.

Q8: How do nanocrystals of mercury telluride behave optically?

A10: Nanocrystalline mercury telluride exhibits quantum confinement effects, influencing its optical properties [, ]. The optical absorption, photoluminescence, and Raman scattering characteristics are dependent on both the crystalline size and the Hg/Te ratio within the nanocrystals.

Q9: What are some applications of cadmium mercury telluride (CMT)?

A11: CMT is highly valuable in infrared detection and imaging technologies [, , ]. Its tunable bandgap makes it suitable for detectors operating in various infrared spectral regions.

Q10: Can mercury telluride be used in transistor technology?

A13: Yes, npn cadmium mercury telluride transistors have been successfully fabricated []. These transistors operate at near-ambient temperatures, demonstrating the potential of HgTe for advanced electronic devices.

Q11: How is mercury telluride used in the development of topological insulators?

A14: Strained HgTe can host two types of surface electronic states: Dirac-like states near the Brillouin zone center and parabolic states farther out []. These states are crucial for the realization of topological insulators, promising materials for quantum computing and spintronics.

Q12: What are the potential applications of mercury telluride in terahertz technology?

A15: Mercury telluride exhibits a giant Faraday effect at terahertz frequencies []. This property, arising from the strong interaction between THz radiation and the material's plasma, makes it promising for developing broadband THz modulators and other components for future communication and imaging technologies.

Q13: Are there any applications of HgTe in quantum dot technology?

A16: Yes, colloidal mercury telluride quantum dots (HgTe QDs) show promise for photovoltaic applications, particularly in short-wave infrared (SWIR) detection []. They can be used to fabricate focal plane arrays with improved performance for applications like semiconductor inspection and chemical analysis.

Q14: Can thin films of mercury telluride be prepared?

A17: Yes, thin films of both cadmium mercury telluride (CMT) and mercury telluride (HgTe) can be prepared using various methods. One method involves electrochemical deposition from an aqueous bath, offering control over film thickness and composition [, ]. Another method utilizes plasma-enhanced chemical vapor deposition (PECVD), enabling epitaxial growth at significantly lower temperatures than traditional methods [, ].

Q15: How are high-quality cadmium mercury telluride (CMT) crystals grown?

A18: High-quality CMT crystals can be grown using techniques like molecular beam epitaxy (MBE) []. This method requires precise control over substrate temperature to achieve twin-free layers, which are crucial for optimal device performance.

Q16: What are the advantages of mercury-rich liquid phase epitaxy (LPE) for growing CMT?

A19: Mercury-rich LPE offers several advantages for growing CMT, including reduced melt wipe-off, lower impurity levels due to the high purity of mercury, better control over CdTe substrate etching, and the potential to grow both n- and p-type layers without annealing [].

Q17: What types of defects are commonly found in cadmium mercury telluride (CMT)?

A20: Vacancy-type defects are commonly observed in CMT [, ]. Annealing studies using positron annihilation spectroscopy have revealed the presence of these defects and their behavior at different temperatures.

Q18: How do impurities affect the properties of CMT?

A21: Impurities can significantly impact CMT's electrical and structural properties. For instance, lithium acts as a mobile impurity in CMT and can diffuse through the material, affecting its homogeneity, particularly after ion implantation [].

Q19: What is the Impurity Concentration Enhancement (ICE) effect observed in CMT?

A22: The ICE effect refers to the accumulation of impurities like Li, Na, K, Al, Ga, In, and Mn at the interface between CMT and CdTe layers during epitaxial growth []. This accumulation can significantly impact device performance and needs to be controlled during fabrication.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

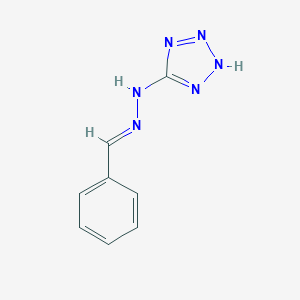

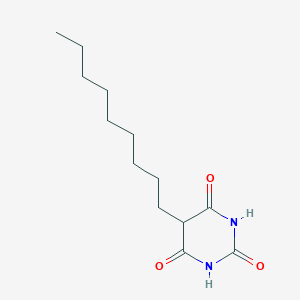

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)